2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid
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Description
2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H10N2O2S and its molecular weight is 198.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activities
A series of heterocyclic compounds, including 2-aryl-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid derivatives, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown promising inhibitory effects against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Salmonella typhimurium, Escherichia coli, and fungal strains including Penicillium expansum, Botryodiplodia theobromae, Nigrospora sp., and Trichothesium sp. This suggests the potential of these compounds, including 2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid derivatives, in the development of new antimicrobial agents (Patel & Patel, 2015).
Antimycobacterial Activity
Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been designed and synthesized. These compounds have demonstrated significant antimycobacterial activity, particularly against the M. tuberculosis H37Rv strain. The promising activity of these compounds indicates their potential as starting points for developing new antimycobacterial agents (Nural et al., 2018).
Antibacterial Properties of Novel Substituted Pyrrolidines
A series of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines have been synthesized and their antibacterial properties were evaluated. The compounds exhibited increased antibacterial effects against various bacterial strains, indicating their potential in antibacterial drug development (Sapijanskaitė-Banevič et al., 2020).
Antibacterial and Antimycobacterial Activity of Functionalized Thiazole Frameworks
Highly substituted functionalized 2-(pyrrolidin-1-yl)thiazole ring systems have shown interesting antibacterial and antimycobacterial activity. These findings support the potential of these compounds in medicinal chemistry, specifically in developing treatments for bacterial and mycobacterial infections (Belveren et al., 2017).
Properties
IUPAC Name |
2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-7(12)6-5-9-8(13-6)10-3-1-2-4-10/h5H,1-4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQGRYOIUITVHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(S2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640420 |
Source
|
Record name | 2-(Pyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941716-91-2 |
Source
|
Record name | 2-(Pyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism by which 2-Pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid prevents corrosion of mild steel in acidic mediums?
A: While the provided abstract doesn't delve into the specific mechanism [], the research likely explores the compound's ability to adsorb onto the metal surface. This adsorption forms a protective layer that inhibits the interaction between the corrosive medium (acidic in this case) and the mild steel. The effectiveness of this protection would depend on factors like the strength of adsorption, the compound's stability in the acidic environment, and the nature of the acidic medium itself. Further details on the specific interactions and the nature of the protective layer would be elucidated within the full research paper.
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